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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of ML365, a potent and

selective inhibitor of the two-pore domain potassium (K2P) channel, TASK-1 (KCNK3). This

document provides a comprehensive overview of its pharmacological properties, the

experimental methodologies used for its characterization, and its molecular and cellular effects,

making it an essential resource for professionals in pharmacology and drug discovery.

Introduction to ML365 and TASK-1 Channels
TWIK-related acid-sensitive K+ (TASK-1) channels are members of the K2P potassium channel

family that contribute to background or "leak" potassium currents in a variety of excitable and

non-excitable cells.[1] These channels are tonically active at resting membrane potential and

play a crucial role in setting the cell's membrane potential, thereby regulating cellular

excitability.[1] TASK-1 channels are implicated in a wide array of physiological processes,

including neuronal signaling, cardiac function, and respiratory control.[1]

ML365 is a small molecule inhibitor identified from a high-throughput screening of the

Molecular Libraries Small Molecule Repository (MLSMR).[2][3][4] It is a bis-amide compound

that has demonstrated high potency and selectivity for TASK-1 channels, making it a valuable

pharmacological tool for investigating the physiological and pathophysiological roles of these

channels.[2][3][4]
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Quantitative Pharmacological Data
The inhibitory potency and selectivity of ML365 have been quantified through various in vitro

assays. The following tables summarize the key quantitative data.

Assay Type Parameter Value (nM) Reference

Thallium Influx

Fluorescent Assay
IC50 4 [2][3][4][5]

Automated

Electrophysiology
IC50 16 [2][3][4][5]

Table 1: Potency of ML365 on TASK-1 Channels

Channel Assay Type
ML365 IC50

(nM)

Selectivity (fold

vs. TASK-1)
Reference

TASK-1 Thallium Influx 4 - [2][3][4]

TASK-3 Thallium Influx 390 >97 [6]

Kir2.1 Not specified >30,000 >7500 [2][3][4]

KCNQ2 Not specified >30,000 >7500 [2][3][4]

hERG Not specified >30,000 >7500 [2][3][4]

Table 2: Selectivity Profile of ML365

Mechanism of Action: Pore Blockade
ML365 acts as a direct blocker of the TASK-1 channel pore. While direct crystallographic

evidence of the ML365-TASK-1 complex is not yet available, extensive research on other

TASK-1 inhibitors, such as A1899, provides a strong model for its mechanism. It is proposed

that ML365 binds within the central cavity of the channel, below the selectivity filter, thereby

physically occluding the ion conduction pathway. This "plugging" of the pore prevents the efflux

of potassium ions, leading to membrane depolarization.
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Site-directed mutagenesis studies on other TASK-1 blockers have identified key residues within

the M2 and M4 transmembrane segments, as well as the P1 and P2 pore loops, as critical for

inhibitor binding. It is highly probable that ML365 interacts with a similar binding pocket within

the inner vestibule of the TASK-1 channel.
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Proposed binding mechanism of ML365 to the TASK-1 channel.
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Experimental Protocols
The characterization of ML365 relied on two key experimental methodologies: a thallium influx

fluorescent assay for high-throughput screening and an automated electrophysiology assay for

detailed functional analysis.

Thallium Influx Fluorescent Assay
This high-throughput screening assay indirectly measures the activity of potassium channels.

Principle: Thallium ions (Tl+) can pass through open potassium channels and act as a

surrogate for K+ ions. A Tl+-sensitive fluorescent dye is loaded into the cells. When Tl+

enters the cell through open TASK-1 channels, it binds to the dye, causing an increase in

fluorescence. Inhibitors of the channel will prevent Tl+ influx and thus reduce the fluorescent

signal.

Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing human TASK-1

(KCNK3) is typically used.

Protocol Outline:

Cell Plating: CHO-KCNK3 cells are plated in 384-well microplates.

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

Compound Addition: ML365 or other test compounds are added to the wells at various

concentrations.

Thallium Stimulation: A solution containing Tl+ is added to the wells to initiate influx

through the TASK-1 channels.

Fluorescence Reading: The fluorescence intensity in each well is measured over time

using a fluorescence plate reader.

Data Analysis: The rate of fluorescence increase is proportional to the channel activity.

The IC50 value for ML365 is determined by fitting the concentration-response data to a

logistical equation.
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Thallium Influx Assay Workflow
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Workflow for the thallium influx assay.

Automated Electrophysiology
Automated patch-clamp electrophysiology provides a more direct measure of ion channel

function.

Principle: The whole-cell patch-clamp technique is used to measure the ionic currents

flowing through the TASK-1 channels in the cell membrane. The automated platform allows

for higher throughput than traditional manual patch-clamp.
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Instrument: A system such as the QPatch is commonly used.

Protocol Outline:

Cell Preparation: A single-cell suspension of CHO-KCNK3 cells is prepared.

Cell Seeding: The cells are automatically captured onto a planar patch chip.

Giga-seal Formation: A high-resistance seal is formed between the cell membrane and the

aperture of the patch chip.

Whole-Cell Configuration: The patch of membrane under the aperture is ruptured to gain

electrical access to the cell's interior.

Voltage Protocol & Recording: A voltage-clamp protocol is applied to the cell, and the

resulting TASK-1 currents are recorded. This typically involves a series of voltage steps or

ramps.

Compound Application: ML365 is applied at various concentrations, and the effect on the

TASK-1 current is measured.

Data Analysis: The percentage of current inhibition is calculated for each concentration,

and an IC50 value is determined.

Downstream Cellular and Physiological
Consequences
The inhibition of TASK-1 channels by ML365 leads to a reduction in the outward K+ current,

which has several downstream consequences.

Membrane Depolarization: The primary effect of TASK-1 inhibition is the depolarization of the

cell membrane. By blocking a key repolarizing current, ML365 shifts the resting membrane

potential to a more positive value.

Increased Cellular Excitability: In excitable cells such as neurons and cardiomyocytes, this

depolarization brings the membrane potential closer to the threshold for firing action

potentials, thus increasing cellular excitability.
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Physiological Effects: The modulation of cellular excitability by ML365 can have various

physiological effects depending on the cell type. For example, in smooth muscle cells of

blood vessels, TASK-1 inhibition can lead to vasoconstriction. In the context of the immune

system, it has been shown to impair T-cell proliferation and cytokine production.
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Downstream consequences of TASK-1 inhibition by ML365.

Conclusion
ML365 is a highly potent and selective inhibitor of the TASK-1 potassium channel. Its

mechanism of action involves the direct blockade of the channel's ion conduction pore, leading
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to membrane depolarization and increased cellular excitability. The detailed characterization of

ML365 using both high-throughput fluorescent assays and automated electrophysiology has

established it as a critical tool for the study of TASK-1 channel biology and as a potential

starting point for the development of novel therapeutics targeting a range of disorders where

TASK-1 function is implicated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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